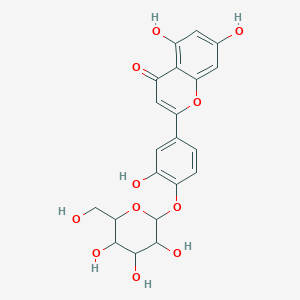

Luteolin-4'-o-glucoside

描述

Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNXUSWGOJMEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6920-38-3 | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 - 179 °C | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Luteolin-4'-o-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside, also known as cynaroside, is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavone luteolin, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Biological Activities

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. The primary activities documented in the literature include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

Antioxidant Activity

This compound demonstrates significant radical scavenging capabilities, contributing to its protective effects against oxidative stress.

Quantitative Data: Antioxidant Activity

| Assay | IC50 (µM) | Source |

| DPPH Radical Scavenging | 13.65 | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing methanol and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined from a dose-response curve.[4][5][6]

Experimental Workflow: DPPH Assay

References

- 1. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on neuropharmacological effects of luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Luteolin-4'-o-glucoside: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin-4'-o-glucoside, a flavonoid glycoside, is emerging as a compound of interest in the field of neuroprotection. This technical guide provides a comprehensive overview of its putative neuroprotective mechanisms, drawing from studies on its aglycone, luteolin, and related glycosides. The primary neuroprotective activities of this class of compounds are attributed to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt, Nrf2, and NF-κB pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include chronic neuroinflammation, oxidative stress, and apoptosis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective properties. Luteolin, a common flavonoid, has been extensively studied and shown to mitigate neurotoxicity in various in vitro and in vivo models.[1][2][3]

This compound is a glycosidic form of luteolin. The addition of a glucose moiety at the 4'-position can alter its bioavailability, solubility, and metabolic fate, which in turn may influence its neuroprotective efficacy. While direct experimental evidence for this compound is still emerging, its biological activities can be largely inferred from the extensive research on luteolin and other luteolin glycosides. This guide aims to consolidate the existing knowledge to provide a foundational resource for researchers.

Data Presentation: Quantitative Insights

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its aglycone, luteolin. Due to the limited availability of data for this compound, data for luteolin is provided as a reference for its potential activities.

Table 1: Quantitative Data for this compound

| Assay | Model | Concentration | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 13.65 µmol L-1 | Potent free radical scavenging capacity. | Semantic Scholar |

Table 2: Quantitative Data for Luteolin (Reference for Potential Activities)

| Assay | Model System | Treatment/Concentration | Key Quantitative Results |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Cell-free | 1-100 µg/ml | Potent radical scavenging ability.[4] |

| Intracellular ROS Scavenging | V79-4 lung fibroblasts | 0.625 - 10 µg/ml | Dose-dependent decrease in ROS by 31-75%.[5] |

| Anti-inflammatory Activity | |||

| IL-6 Production | LPS-stimulated BV-2 microglia | Pretreatment with luteolin | Inhibition of LPS-stimulated IL-6 production.[6] |

| TNF-α Production | LPS-stimulated RAW264.7 cells | Not specified | Reduction in TNF-α levels. |

| Anti-apoptotic Activity | |||

| Cell Viability | SH-SY5Y cells co-cultured with LPS-activated BV2 microglia | 20 µM luteolin pretreatment | Increased cell viability by ~28.6%.[7] |

| Caspase-3 Activity | 6-OHDA-treated undifferentiated SH-SY5Y cells | Not specified | Decreased Caspase-3 activity.[8] |

| Apoptosis | Luteolin-treated HeLa cells | 10 and 20 µM luteolin | Increase in early apoptotic cells from 2.89% to 9.75% and 12.4%, respectively.[9] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of luteolin and its glucosides are orchestrated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of this pathway promotes neuronal survival and inhibits apoptotic cell death.

Caption: PI3K/Akt signaling pathway activated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key player in the inflammatory response. In neurodegenerative diseases, chronic activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines, contributing to neuronal damage. Luteolin has been shown to inhibit NF-κB activation.[10]

References

- 1. scielo.br [scielo.br]

- 2. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin Inhibits Fibrillary β-Amyloid1–40-Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dietary Flavonoid, Luteolin, Negatively Affects Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin Inhibits Fibrillary β-Amyloid1-40-Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model [frontiersin.org]

Luteolin-4'-O-glucoside: A Deep Dive into its Antioxidant Properties in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of Luteolin-4'-O-glucoside in various cellular models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanisms of action, experimental protocols, and quantitative data to support further investigation and application.

Core Concepts: The Antioxidant Potential of this compound

This compound, a flavonoid glycoside, has garnered significant attention for its potent antioxidant activities.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Luteolin and its glycosides have demonstrated the capacity to mitigate oxidative stress through various mechanisms, including direct radical scavenging and the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.[2][4][5]

Quantitative Antioxidant Activity

The antioxidant capacity of luteolin and its derivatives has been quantified in various in vitro assays. While specific data for this compound is often embedded within studies on luteolin, the general trend indicates a strong radical scavenging potential.

| Assay | Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | Luteolin | 13.2 ± 0.18 | Vitamin C | - | [6] |

| Luteolin | 20.2 | - | - | [7] | |

| Luteolin-7-O-β-glucoside | 21.2 | - | - | [7] | |

| ABTS Radical Scavenging | Luteolin | 17.3 ± 0.82 | Vitamin C | 82.0 ± 4.72 | [6] |

| BHT | 191.6 ± 5.94 | [6] |

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its antioxidant effects by modulating several key signaling pathways within the cell. These pathways are central to the cellular defense against oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][5][12] Studies have shown that luteolin can activate the Nrf2 pathway, leading to enhanced expression of these antioxidant enzymes.[4][8][12]

Caption: Nrf2/ARE signaling pathway activation by this compound.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including oxidative stress.[13] The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1] Oxidative stress can activate these kinases, leading to downstream effects that can be either pro-survival or pro-apoptotic, depending on the context. Luteolin has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38 and JNK, which can contribute to its protective effects against oxidative stress-induced cell death.[1][14][15]

Caption: Modulation of the MAPK signaling pathway by this compound.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16][17] The NF-κB signaling pathway is a key regulator of the inflammatory response, which is closely linked to oxidative stress.[16][18] Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes. Luteolin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators and protecting cells from oxidative damage.[16][17][18] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a reference antioxidant (e.g., Vitamin C) in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or reference antioxidant at different concentrations to the wells. A control well should contain the solvent instead of the antioxidant.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration of the sample.[19]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

-

Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Wash the cells to remove the excess probe.

-

Treat the cells with various concentrations of this compound or a reference antioxidant for a specific duration.

-

Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader.

-

Calculate the CAA value by integrating the area under the fluorescence curve and comparing it to the control.[20][21]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Culture cells and treat them with this compound and/or an oxidative stressor for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, phospho-p38, NF-κB).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[16][22]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin protects HUVECs from TNF-α-induced oxidative stress and inflammation via its effects on the Nox4/ROS-NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4‐mediated NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nasc.ac.in [nasc.ac.in]

- 20. Thermal treatment of luteolin-7-O-β-glucoside improves its immunomodulatory and antioxidant potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Luteolin-4'-o-glucoside: An In-depth Technical Guide to its Discovery and Isolation from Plant Sources

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and purification of Luteolin-4'-o-glucoside from various plant sources. This whitepaper provides a deep dive into experimental protocols, quantitative data analysis, and the intricate signaling pathways modulated by this promising flavonoid.

This compound, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This guide serves as a critical resource for professionals seeking to harness the potential of this bioactive compound, offering a structured overview of its extraction, purification, and mechanistic actions.

Plant Sources and Extraction Methodologies

This compound is found in a variety of plants, with notable concentrations in olive leaves (Olea europaea), Gnaphalium affine, and Kummerowia striata.[1][2] The efficient extraction of this compound is a crucial first step in its utilization for research and drug development. Several methods have been optimized for this purpose, each with its own set of advantages and considerations.

Experimental Protocols

1. Ultrasonic-Assisted Extraction (UAE) from Olive Leaves:

This modern technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[3][4][5][6]

-

Plant Material: Dried and powdered olive leaves.

-

Solvent: 80% aqueous ethanol is commonly used for its efficacy in extracting phenolic compounds.[3][5]

-

Liquid-to-Solid Ratio: An optimized ratio of 41 mL/g has been shown to maximize flavonoid yield.[4]

-

Ultrasonic Power: A power setting of 270 W is effective for disrupting cell structures.[4]

-

Temperature: The extraction is typically performed at 50°C.[4]

-

Time: A 50-minute extraction time has been found to be optimal.[4]

-

Post-Extraction: The resulting mixture is centrifuged to separate the solid plant material, and the supernatant is filtered prior to analysis.[3]

2. Maceration:

A conventional and straightforward method involving the soaking of plant material in a solvent over a period of time.[7][8]

-

Plant Material: Dried and finely cut plant material to increase the surface area for solvent contact.[7]

-

Solvent: Methanol or ethanol are commonly employed.

-

Procedure: The plant material is submerged in the solvent in an airtight container at room temperature. The mixture should be agitated at least once a day to ensure thorough extraction.[7]

-

Duration: The maceration period can vary depending on the plant material and solvent used.

-

Post-Extraction: The mixture is filtered, and the plant residue is pressed to recover the remaining extract.[7]

Quantitative Data Summary

The efficiency of different extraction methods and the concentration of this compound can vary significantly depending on the plant source and the technique employed. The following tables summarize key quantitative data from various studies.

| Plant Source | Extraction Method | Solvent | Key Parameters | Yield/Concentration of this compound | Reference |

| Olive Leaves (Olea europaea) | Ultrasonic-Assisted Extraction | 80% Ethanol | 50°C, 270 W, 50 min, 41 mL/g | Predominant flavonoid compound | [4] |

| Olive Leaves (Olea europaea) | Ultrasonic-Assisted Extraction | 80% Ethanol | Pulsed/Continuous mode, varying time and L-S ratio | Optimized for maximum yield | [3] |

| Gnaphalium affine | Not specified | Not specified | Not specified | One of the two major flavones isolated | [1] |

| Kummerowia striata | Activity-guided fractionation | Not specified | Not specified | Identified as the IL-5 inhibitor | [2] |

Purification and Analytical Characterization

Following extraction, the crude extract containing this compound requires purification to isolate the compound of interest.

1. Column Chromatography:

A widely used technique for separating compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel or resin-based materials are commonly used.[1][9]

-

Mobile Phase: A gradient of solvents, such as methanol and ethyl acetate mixtures, is used to elute the compounds from the column.[9] For instance, a mobile phase of methanol:ethyl acetate (9:1) can be used to elute luteolin.[9]

-

Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired compound.[9]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for both the purification and quantitative analysis of this compound.

-

Stationary Phase: A C18 column is typically used for the separation of flavonoids.[3][10]

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][10]

-

Detection: A Diode-Array Detector (DAD) is used to monitor the elution of compounds at specific wavelengths, typically around 325 nm for this compound.[3][11]

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated with known concentrations of a standard.[11][12]

| Analytical Method | Stationary Phase | Mobile Phase | Detection | Key Parameters | Reference |

| UHPLC-DAD | Zorbax RRHD SB-C18 | 0.1% formic acid in water (A) and acetonitrile (B) | DAD | Flow rate: 0.3 mL/min, Temp: 30°C | [3] |

| HPLC-DAD | RP-C18 | Acetonitrile - 0.1% phosphoric acid | DAD (347 nm) | Flow rate: 0.5 mL/min | [12] |

| HPLC-DAD | C18 | Water with 0.25% acetic acid (A) and methanol (B) | DAD | Flow rate: 0.5 mL/min, Temp: 25°C | [13] |

Biological Activity and Signaling Pathways

Luteolin and its glycosides, including this compound, exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Luteolin has been shown to inhibit this pathway by:

-

Blocking IκBα Degradation: Preventing the degradation of the inhibitory protein IκBα, which keeps NF-κB sequestered in the cytoplasm.[14][15]

-

Inhibiting NF-κB Nuclear Translocation: As a result of IκBα stabilization, the translocation of the active NF-κB p65 subunit into the nucleus is blocked.[14]

-

Reducing Transcriptional Activity: This ultimately leads to a decrease in the expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[14]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Luteolin has been demonstrated to suppress this pathway by:

-

Inhibiting Phosphorylation: Reducing the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[16][17]

-

Modulating Downstream Events: The inhibition of MAPK signaling can lead to the induction of apoptosis in cancer cells and a reduction in the inflammatory response.[16][17]

Caption: this compound suppresses the MAPK signaling pathway.

Experimental Workflow

The overall process from plant material to purified this compound and subsequent biological analysis follows a logical workflow.

References

- 1. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Ultrasonic-Assisted Extraction of Major Phenolic Compounds from Olive Leaves (Olea europaea L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hielscher.com [hielscher.com]

- 6. psecommunity.org [psecommunity.org]

- 7. inherba.it [inherba.it]

- 8. A maceration technique for soft plant tissue without hazardous chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]

- 10. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Influence of Luteolin-4'-O-Glucoside on Gene Expression Patterns

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin-4'-O-glucoside is a flavonoid glycoside found in various medicinal plants.[1][2] Like many flavonoids, it and its aglycone form, luteolin, exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] These effects are fundamentally rooted in the molecule's ability to modulate complex intracellular signaling cascades and alter patterns of gene expression. This guide provides an in-depth technical overview of the molecular mechanisms governed by luteolin and its glycosides, with a focus on their impact on key signaling pathways and downstream gene targets. We present quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for research and development applications.

It is important to note that while the focus is on this compound, much of the detailed mechanistic research has been conducted using its aglycone, luteolin. In biological systems, flavonoid glycosides are often hydrolyzed by intestinal flora into their aglycone forms, which are then absorbed.[5][6] Therefore, understanding the effects of luteolin is critical to understanding the ultimate biological activity of its glycosides.

Core Signaling Pathways and Gene Expression Modulation

Luteolin and its glycosides exert their effects not by acting on a single target, but by modulating multiple key signaling pathways that regulate inflammation, oxidative stress, apoptosis, and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to potently inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the NF-κB p65 subunit.[5][7] This leads to the transcriptional suppression of key inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Luteolin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[8] Luteolin has been shown to modulate MAPK pathways, often by inhibiting the phosphorylation of ERK1/2, JNK, and p38 proteins.[8][9] This inhibition can suppress inflammatory responses and induce apoptosis in cancer cells.[8][9] For instance, in gastric cancer cells, luteolin suppresses the phosphorylation of ERK1/2, contributing to its pro-apoptotic effects.[8]

Caption: Modulation of MAPK signaling pathways by Luteolin.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), upregulating protective genes. Luteolin can activate the Nrf2 pathway, leading to the increased expression of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12] This mechanism is central to its antioxidant and cytoprotective effects.[12]

References

- 1. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Luteolin promotes apoptotic cell death via upregulation of Nrf2 expression by DNA demethylase and the interaction of Nrf2 with p53 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolin ameliorates hyperuricemic nephropathy by activating urate excretion and Nrf2/HO‐1/NQO1 antioxidant pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Luteolin-4'-o-glucoside Binding to Target Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Luteolin-4'-o-glucoside, a naturally occurring flavonoid glycoside, and its interaction with various protein targets. This document outlines the current understanding of its binding affinities, the signaling pathways it modulates, and detailed protocols for computational modeling techniques.

Introduction

This compound is a flavonoid found in a variety of plants and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Understanding the molecular mechanisms behind these effects is crucial for drug discovery and development. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding of this compound to its target enzymes at an atomic level. This guide serves as a resource for researchers seeking to apply these computational methods to elucidate the pharmacological profile of this promising natural compound.

Target Enzymes and Binding Affinities of this compound and Luteolin

In silico and in vitro studies have identified several potential protein targets for this compound and its aglycone, luteolin. The binding affinities, often expressed as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or binding energy, are crucial for quantifying the potency of these interactions.

Quantitative Binding Data

The following tables summarize the available quantitative data for the binding of this compound and luteolin to their respective target enzymes.

Table 1: Quantitative Binding Data for this compound

| Target Enzyme | Ligand | Method | Binding Affinity | Reference |

| Interleukin-5 (IL-5) | This compound | In vitro bioassay | IC50: 3.7 µM | [1] |

| SARS-CoV-2 3CL Protease | This compound | Molecular Docking | Binding Energy: -7.9 kcal/mol |

Table 2: Quantitative Binding Data for Luteolin (Aglycone)

| Target Enzyme | Ligand | Method | Binding Affinity | Reference |

| α-Glucosidase | Luteolin | In vitro enzyme assay | IC50: 32.3 µM | [2] |

| α-Glucosidase | Luteolin | In vitro enzyme assay | IC50: 172 µM | [3] |

| α-Glucosidase | Luteolin | In vitro enzyme assay | Ki: 34.2 µM, Ki': 35.4 µM | |

| Xanthine Oxidase (XO) | Luteolin | In vitro enzyme assay | Ki: 2.38 µM | [4][5] |

| Tyrosinase | Luteolin | In vitro enzyme assay | IC50: 17.40 µM | [6] |

| Tyrosinase | Luteolin | In vitro enzyme assay | Ki: 18.12 µM | [6] |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Luteolin | In vitro assay | IC50: 4.6 µM |

Modulated Signaling Pathways

Luteolin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is essential for elucidating the broader biological effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that luteolin and its glycosides can inhibit the activation of NF-κB.[7][8][9] This inhibition is often achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Luteolin has been demonstrated to modulate the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research.unipd.it [research.unipd.it]

- 3. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of luteolin on xanthine oxidase: inhibition kinetics and interaction mechanism merging with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway [mdpi.com]

- 11. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Exploring the Anti-Diabetic Potential of Luteolin-4'-O-glucoside: A Technical Guide

Abstract: Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia and insulin resistance. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential therapeutic effects. Luteolin, a prominent flavone, has been extensively studied for its anti-diabetic properties. This technical guide explores the anti-diabetic potential of Luteolin-4'-O-glucoside, a glycosidic derivative of luteolin. Due to the limited direct research on this compound, this document extrapolates its potential mechanisms of action based on the robust scientific evidence available for its aglycone, luteolin, and a closely related compound, Luteolin-7-O-glucoside (Cynaroside). This guide provides an in-depth review of key anti-diabetic pathways, detailed experimental protocols for preclinical evaluation, and quantitative data from relevant studies to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous plants, including celery, peppers, and peppermint.[1] A wealth of scientific literature supports its role in mitigating diabetes and its complications through various mechanisms, including antioxidant, anti-inflammatory, and glucose-lowering activities.[2][3] Luteolin often exists in nature in its glycosylated forms, such as this compound. Glycosylation can significantly impact a flavonoid's bioavailability, solubility, and metabolic fate, thereby influencing its biological activity.

While direct experimental data on the anti-diabetic effects of this compound is currently scarce, its potential can be inferred from the well-documented activities of its parent compound, luteolin, and other glucosides. It is hypothesized that this compound may be hydrolyzed in the gut to release luteolin, which then exerts its systemic effects. This guide will focus on the established anti-diabetic mechanisms of luteolin as a proxy for understanding the potential of this compound.

Potential Mechanisms of Anti-Diabetic Action

The anti-diabetic effects of luteolin are multifaceted, targeting key enzymes and cellular signaling pathways involved in glucose homeostasis and insulin sensitivity.

Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy for managing postprandial hyperglycemia is to delay carbohydrate digestion and absorption. This is achieved by inhibiting key intestinal enzymes, namely α-glucosidase and α-amylase.

-

α-Glucosidase Inhibition: This enzyme is responsible for breaking down oligosaccharides and disaccharides into monosaccharides. By inhibiting α-glucosidase, the rate of glucose absorption is reduced. Luteolin and its 7-O-glucoside have demonstrated potent inhibitory activity against this enzyme.[4][5][6]

-

α-Amylase Inhibition: This enzyme initiates carbohydrate digestion by hydrolyzing complex starches into smaller oligosaccharides. Luteolin also effectively inhibits α-amylase, further contributing to the delay in glucose uptake.[4][5]

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[7] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes β-cell function.[8] Inhibition of DPP-4 prolongs the action of GLP-1, leading to improved glycemic control. Several flavonoids, including luteolin, have been identified as potential DPP-4 inhibitors.[7][9]

Modulation of Cellular Signaling Pathways

Luteolin influences several critical signaling pathways that regulate glucose metabolism, insulin sensitivity, and inflammation.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central energy sensor in cells. Its activation stimulates glucose uptake in muscle and suppresses glucose production in the liver. Luteolin has been shown to activate AMPK, contributing to its glucose-lowering effects.[10][11][12]

-

Insulin Signaling Pathway (PI3K/Akt): Insulin resistance is a hallmark of T2DM, characterized by impaired insulin signaling. Luteolin can enhance insulin sensitivity by modulating the PI3K/Akt pathway.[2] This leads to increased translocation of the glucose transporter 4 (GLUT4) to the cell surface, facilitating glucose uptake into muscle and adipose tissues.[13]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: PPARγ is a nuclear receptor highly expressed in adipose tissue that plays a crucial role in adipogenesis and insulin sensitization. Luteolin can activate PPARγ transcriptional activity, leading to improved insulin action.[14]

-

NF-κB Inflammatory Pathway: Chronic low-grade inflammation is a key contributor to insulin resistance. Luteolin exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines that impair insulin signaling.[2][10][13]

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize quantitative data for Luteolin and Luteolin-7-O-glucoside from published studies. Data for this compound is not currently available and represents a key area for future research.

Table 1: α-Glucosidase Inhibitory Activity

| Compound | IC50 Value | Enzyme Source | Comments | Reference(s) |

| Luteolin | ~32 µM | Saccharomyces cerevisiae | Non-competitive inhibition. Significantly lower IC50 than acarbose (815 µM). | [15] |

| Luteolin | (1.72 ± 0.05) x 10⁻⁴ M | Saccharomyces cerevisiae | Reversible, noncompetitive inhibition. | [16] |

| Luteolin | 0.5 - 1.0 mg/mL | Saccharomyces cerevisiae | Stronger inhibition than acarbose (IC50 ~5 mg/mL). | [4] |

| Luteolin-7-O-glucoside | - | Saccharomyces cerevisiae | Showed strong inhibition, but IC50 not specified. | [4][5] |

| This compound | Not Available | - | - | - |

Table 2: DPP-4 Inhibitory Activity

| Compound | IC50 Value | Enzyme Source | Reference(s) |

| Luteolin | 48.05 µM | Human Recombinant | [17] |

| This compound | Not Available | - | - |

Table 3: In Vivo Anti-Diabetic Effects of Luteolin & Luteolin-7-O-glucoside

| Compound | Animal Model | Key Findings | Reference(s) |

| Luteolin & Luteolin-7-O-glucoside | KK-Ay Mice | Both significantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels. Luteolin was more potent in reducing triglycerides. | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-diabetic potential of compounds like this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay determines a compound's ability to inhibit α-glucosidase activity, which is crucial for carbohydrate digestion.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate and reader

Procedure:

-

Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound/control solution to each well.

-

Add 10 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.[20]

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution (dissolved in phosphate buffer) to each well.[21]

-

Incubate the plate at 37°C for 30 minutes.[20]

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[20]

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[21]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting percentage inhibition against inhibitor concentration.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures a compound's ability to inhibit the enzymatic activity of DPP-4.

Materials:

-

Human recombinant DPP-4 (Cayman Chemical or similar)

-

Gly-Pro-aminomethylcoumarin (AMC) substrate (Cayman Chemical or similar)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (this compound)

-

Sitagliptin or other known DPP-4 inhibitor (positive control)

-

96-well black microplate and fluorescence reader

Procedure:

-

Prepare a stock solution of DPP-4 (e.g., 1.73 mU/mL) in Tris-HCl buffer.[22]

-

Prepare various concentrations of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute with Tris-HCl buffer.

-

In a 96-well black plate, add 25 µL of the test compound/control solution to each well.

-

Add 25 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[22]

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate (e.g., 200 µM) to each well.[22]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[22]

-

Measure the fluorescence of the released AMC group using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23]

-

Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol describes the induction of a Type 1-like diabetes model in mice, which is widely used for screening anti-diabetic agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Streptozotocin (STZ) (Sigma-Aldrich)

-

Cold, sterile 0.9% NaCl solution or Sodium Citrate buffer (pH 4.5)

-

Blood glucose meter and test strips

-

Insulin (optional, for animal welfare)

Procedure:

-

Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.

-

Induction of Diabetes: There are two common methods:

-

High-Dose Protocol: Fast mice for 4-6 hours. Prepare STZ fresh by dissolving it in cold, sterile 0.9% NaCl or citrate buffer. Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight).[24]

-

Low-Dose Protocol: Administer daily IP injections of a lower dose of STZ (e.g., 50-60 mg/kg) for five consecutive days. This method can induce a more gradual onset of hyperglycemia.[25][26]

-

Note: STZ is light-sensitive and unstable in solution; it must be prepared immediately before injection.[25]

-

-

Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 7-14 days after the final STZ injection. Mice with non-fasting blood glucose levels consistently ≥ 15 mmol/L (or >275 mg/dL) are considered diabetic and can be used for the study.[7][26]

-

Experimental Grouping: Randomly assign diabetic animals to different groups (e.g., diabetic control, test compound-treated groups at various doses, positive control group like metformin or glibenclamide). Include a non-diabetic control group.

-

Treatment: Administer the test compound (this compound) orally or via IP injection daily for a specified period (e.g., 4-8 weeks).

-

Monitoring: Regularly monitor body weight, food and water intake, and blood glucose levels throughout the study.

-

Terminal Analysis: At the end of the study, perform an oral glucose tolerance test (OGTT). Collect blood and tissues (pancreas, liver, kidney, adipose tissue) for biochemical analyses (e.g., HbA1c, insulin, lipid profile) and histological examination.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

References

- 1. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin in the Management of Type 2 Diabetes Mellitus [foodandnutritionjournal.org]

- 3. Therapeutic Potential of Luteolin for Diabetes Mellitus and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of Alpha-glucosidase and Amylase by Luteolin, a Flavonoid [jstage.jst.go.jp]

- 6. Inhibition of alpha-glucosidase and amylase by luteolin, a flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor effect of luteolin is accompanied by AMP-activated protein kinase and nuclear factor-κB modulation in HepG2 hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary luteolin activates browning and thermogenesis in mice through an AMPK/PGC1α pathway-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolin modulates macrophage phenotypic switching via the AMPK-PPARγ pathway to alleviate ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin inhibits inflammatory response and improves insulin sensitivity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luteolin enhances insulin sensitivity via activation of PPARγ transcriptional activity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anti-diabetic effects of luteolin and luteolin-7-O-glucoside on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. In vitro α-glucosidase inhibitory assay [protocols.io]

- 22. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diacomp.org [diacomp.org]

- 26. 4.1. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Extraction of Luteolin-4'-o-glucoside from Kummerowia striata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kummerowia striata, commonly known as Japanese clover, is an annual legume used in traditional medicine for its anti-inflammatory and detoxifying properties.[1] Phytochemical analysis has revealed the presence of various flavonoids, among which is Luteolin-4'-o-glucoside. This compound has garnered scientific interest due to its potential therapeutic activities, notably its dose-dependent inhibitory effect on the bioactivity of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. The IC50 value for this inhibition has been reported to be approximately 3.7 μM.[2]

This document provides a detailed protocol for the extraction, purification, and identification of this compound from the aerial parts of Kummerowia striata. The methodology is based on established principles of flavonoid extraction and purification.

Experimental Protocols

Part 1: Plant Material Preparation

-

Collection: Collect the aerial parts (leaves and stems) of Kummerowia striata during the flowering season (mid-summer to early fall) to ensure a high concentration of bioactive compounds.

-

Drying: To prevent enzymatic degradation of flavonoids, the plant material should be dried promptly. Freeze-drying is the preferred method to preserve phytochemical integrity. Alternatively, air-dry the material in a well-ventilated area away from direct sunlight at room temperature until brittle.

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.

-

Storage: Store the powdered material in airtight, light-proof containers at 4°C to minimize degradation before extraction.

Part 2: Extraction of this compound

This protocol utilizes Ultrasound-Assisted Extraction (UAE), a modern and efficient method for extracting flavonoids.

-

Apparatus: Laboratory-scale ultrasonic bath or probe sonicator.

-

Solvent Selection: An aqueous ethanol solution (70% v/v) is recommended as it is effective for extracting moderately polar flavonoid glycosides and has low toxicity.[3]

-

Procedure:

-

Weigh 100 g of the dried, powdered Kummerowia striata and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 70% ethanol (a 1:10 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.

-

Perform sonication for 45 minutes.

-

After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous concentrate is now ready for purification.

-

Part 3: Purification of this compound

A multi-step purification process is required to isolate this compound from the crude extract.

-

Step 3.1: Liquid-Liquid Partitioning

-

Take the aqueous concentrate from Part 2 and sequentially partition it in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate.

-

First, perform the n-hexane partition three times to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layers.

-

Next, partition the remaining aqueous layer with ethyl acetate three times. This compound, being moderately polar, will move into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

-

-

Step 3.2: Column Chromatography

-

Prepare a glass column packed with a suitable stationary phase, such as macroporous adsorption resin (e.g., HPD-100) or silica gel.

-

Dissolve the dried ethyl acetate extract in a minimal amount of methanol.

-

Load the sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

-

Collect fractions of 20-30 mL and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1 v/v/v).

-

Combine the fractions that show a prominent spot corresponding to a this compound standard.

-

Evaporate the solvent from the combined fractions to yield a purified, enriched extract.

-

-

Step 3.3: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For obtaining high-purity this compound, the enriched extract can be further purified using a Prep-HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

-

Monitor the elution at a wavelength of approximately 350 nm.

-

Collect the peak corresponding to this compound and remove the solvent by lyophilization.

-

Part 4: Identification and Characterization

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Compare the retention time with a pure standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight (448.38 g/mol for this compound).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) for complete structural elucidation.

Data Presentation

The following table summarizes the key parameters and expected (illustrative) outcomes for the extraction and purification protocol. These values may require optimization for specific laboratory conditions.

| Parameter | Extraction (UAE) | Purification (Column Chromatography) |

| Starting Material | 100 g dried powder | ~5 g crude ethyl acetate extract |

| Solvent/Mobile Phase | 70% Ethanol | Stepwise gradient: 20-80% Methanol in Water |

| Solid:Liquid Ratio | 1:10 (g/mL) | N/A |

| Temperature | 50°C | Room Temperature |

| Time/Duration | 3 x 45 min | ~4-6 hours |

| Frequency (UAE) | 40 kHz | N/A |

| Illustrative Yield | ~15 g crude extract | ~250 mg enriched fraction |

| Illustrative Purity | ~5-10% | ~70-80% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: Inhibition of the IL-5 signaling pathway by this compound.[1][5][6]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-5 and IL-5 receptor in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis of Luteolin-4'-O-glucoside for Research Applications

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its potential therapeutic applications are vast, ranging from the management of hyperuricemia and gout to the inhibition of interleukin-5 (IL-5) in allergic inflammation.[1][2][3] However, the low abundance of this compound in natural sources presents a significant challenge for its widespread research and development.[4] This document provides detailed protocols for the high-yield synthesis of this compound, focusing on enzymatic and biocatalytic methods that offer high regioselectivity and improved yields over traditional chemical synthesis. Furthermore, it includes application notes on its biological activities and relevant signaling pathways to facilitate further research.

Introduction to this compound

Luteolin, a flavonoid aglycone, is known for its beneficial health effects, but often suffers from poor aqueous solubility and low bioavailability.[4] Glycosylation, the attachment of a sugar moiety, can significantly improve these properties, enhancing the therapeutic potential of the parent flavonoid.[4][5] this compound is a specific glycoside of luteolin where a glucose molecule is attached at the 4'-hydroxyl group of the B-ring. This modification has been shown to be crucial for its biological activity. For instance, it exhibits potent inhibitory effects on IL-5, a key cytokine in eosinophil-associated inflammation, with an IC50 value of 3.7 μM.[1][3] It also demonstrates cytotoxic activity against various cancer cell lines.[1]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into chemical synthesis and biocatalytic methods.

-

Chemical Synthesis: While feasible, chemical synthesis of flavonoid glycosides is often complex and inefficient. It requires a multi-step process involving the protection of multiple hydroxyl groups, followed by glycosylation and subsequent deprotection. This can lead to the formation of isomeric byproducts and result in low overall yields.

-

Biocatalytic Synthesis (Enzymatic/Whole-Cell): Biocatalysis offers a more direct and regioselective approach to glycosylation, often eliminating the need for protecting groups.[4] This method utilizes enzymes, such as glycosyltransferases (GTs), or whole microbial cells to catalyze the specific transfer of a glucose moiety to the desired hydroxyl position on the luteolin molecule. This approach is generally more environmentally friendly and can lead to higher yields of the desired product.

Comparison of Synthesis Methods

| Method | Key Features | Yield | Purity | Advantages | Disadvantages | Reference |

| Enzymatic Synthesis (E. coli expressing UGT73C8) | Regioselective glycosylation of luteolin at the 4'- and 7-hydroxyl positions. | ~14 mg/L of this compound | High | High regioselectivity, milder reaction conditions. | Requires specialized expression systems and enzyme purification. | [6] |

| Whole-Cell Biotransformation (Bacillus cereus) | Biotransformation of luteolin into several glucosides, including this compound. | High conversion rate (96% of total luteolin glycosides), but this compound is one of several products. | Moderate | Utilizes whole cells, avoiding enzyme purification; high substrate conversion. | Produces a mixture of glycosides requiring further purification; product profile can be complex. | [4] |

| Chemical Synthesis | Multi-step process involving protection, glycosylation, and deprotection. | Variable, often lower than biocatalytic methods. | Variable, depends on purification. | Well-established chemical principles. | Requires harsh reagents, protecting groups, and can produce byproducts. | [6] |

Experimental Protocols

High-Yield Enzymatic Synthesis using E. coli expressing UGT73C8

This protocol is adapted from a method describing the production of luteolin glucosides in Escherichia coli.[6]

Objective: To produce this compound through the expression of the glycosyltransferase UGT73C8 from Medicago truncatula in E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring an expression vector for UGT73C8.

-

Terrific Broth (TB) medium.

-

Kanamycin (or other appropriate antibiotic).

-

Isopropyl-β-D-1-thiogalactopyranoside (IPTG).

-

Luteolin.

-

Dimethyl sulfoxide (DMSO).

-

Ethyl acetate.

-

Standard laboratory glassware and incubator shaker.

Protocol:

-

Culture Preparation: Inoculate a single colony of the recombinant E. coli into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

-

Large-Scale Culture: Inoculate 500 mL of TB medium with the overnight culture. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 20°C and add IPTG to a final concentration of 0.5 mM to induce the expression of UGT73C8. Incubate for 5 hours at 20°C.

-

Substrate Feeding: Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the culture to a final concentration of 100 μM (28.6 mg/L).

-

Biotransformation: Continue the incubation at 20°C for 24-48 hours.

-

Product Extraction:

-

Separate the cells from the culture medium by centrifugation (4,000 x g, 30 min, 4°C).

-

The majority of the glucosylated product will be in the medium.[6]

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product containing this compound and Luteolin-7-O-glucoside.

-

-

Purification: Purify the this compound from the crude extract using column chromatography on silica gel or preparative HPLC.

Purification Protocol using Molecularly Imprinted Polymers

This is a generalized protocol based on the concept of using molecularly imprinted polymers for purification.[7]

Objective: To selectively purify this compound from a crude extract.

Materials:

-

Crude extract containing this compound.

-

This compound molecularly imprinted polymer (MIP) solid-phase extraction (SPE) cartridge.

-

Methanol.

-

Acetic acid.

-

SPE manifold.

Protocol:

-

Column Conditioning: Condition the MIP SPE cartridge by passing methanol, followed by water, through the column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

-

Washing (Impurity Removal): Wash the cartridge with a low-polarity solvent (e.g., 10% aqueous methanol) to remove unbound impurities.

-

Elution of Target Molecule: Elute the bound this compound from the MIP using a more polar solvent mixture, such as methanol with a small percentage of acetic acid (e.g., methanol:acetic acid, 9:1 v/v).

-

Solvent Evaporation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Enzymatic Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]

- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]

Application Note: HPLC-UV Method for the Quantification of Luteolin-4'-o-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Luteolin-4'-o-glucoside. This compound, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] This method provides a reliable tool for the quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a naturally occurring flavonoid that has been the subject of increasing research due to its diverse pharmacological effects.[1] As the demand for natural health products and plant-based pharmaceuticals grows, the need for validated analytical methods to ensure the quality, efficacy, and safety of these products is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[2] This application note presents a specific and validated HPLC-UV method for the quantification of this compound, providing a clear protocol for researchers and industry professionals.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Sample matrix (e.g., plant extract, plasma, formulation)

Instrumentation and Chromatographic Conditions